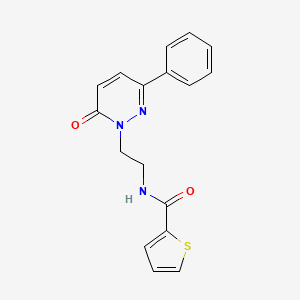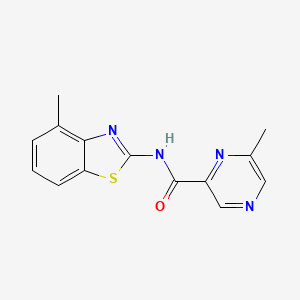![molecular formula C13H11F3N2O3 B2601765 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide CAS No. 832740-62-2](/img/structure/B2601765.png)
5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide is a chemical compound with the molecular formula C13H11F3N2O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy moiety, linked to a furan ring through a carbohydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide typically involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with hydrazine derivatives. One common method is the Knoevenagel condensation, where the aldehyde reacts with hydrazine hydrate under acidic or basic conditions to form the desired carbohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
作用機序
The mechanism of action of 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
類似化合物との比較
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: A precursor in the synthesis of the carbohydrazide derivative.
5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide is unique due to its combination of a trifluoromethyl group and a carbohydrazide linkage, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)8-2-1-3-9(6-8)20-7-10-4-5-11(21-10)12(19)18-17/h1-6H,7,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICGWAOVOPWWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
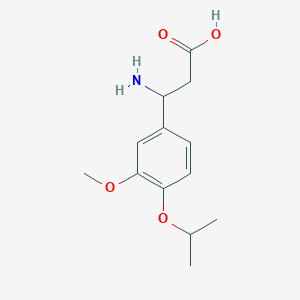
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)
![4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2601690.png)
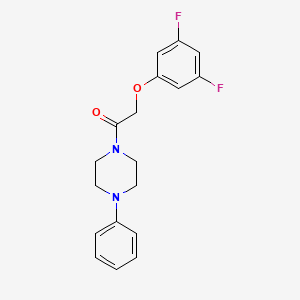
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2601692.png)
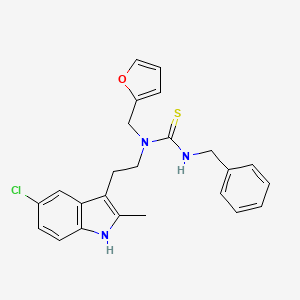
![N-(2,4-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2601698.png)
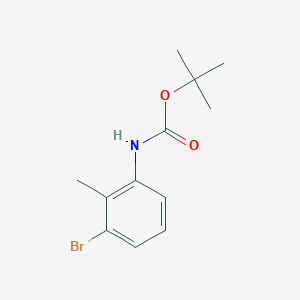
![8-(3-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601700.png)
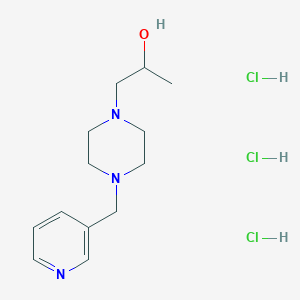
![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)

